Cas no 2828446-46-2 (2-(3-Butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(3-Butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
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- 2828446-46-2
- 2-(3-Butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- MFCD34706153
- F73924
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- インチ: 1S/C16H24BClO3/c1-6-7-11-19-13-10-8-9-12(14(13)18)17-20-15(2,3)16(4,5)21-17/h8-10H,6-7,11H2,1-5H3
- InChIKey: ZOBAOGZKOSXARX-UHFFFAOYSA-N
- SMILES: C1(C)(C(C)(OB(C2C=CC=C(C=2Cl)OCCCC)O1)C)C
計算された属性
- 精确分子量: 310.1507025g/mol
- 同位素质量: 310.1507025g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 5
- 複雑さ: 332
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.7Ų
2-(3-Butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1631471-100g |
2-(3-Butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2828446-46-2 | 95% | 100g |
$2977.0 | 2023-05-21 | |
abcr | AB587675-1g |
2-(3-Butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; . |
2828446-46-2 | 1g |
€183.20 | 2024-07-20 | ||
abcr | AB587675-250mg |
2-(3-Butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; . |
2828446-46-2 | 250mg |
€108.70 | 2024-07-20 | ||
Ambeed | A1631471-5g |
2-(3-Butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2828446-46-2 | 95% | 5g |
$297.0 | 2025-02-24 | |
Ambeed | A1631471-250mg |
2-(3-Butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2828446-46-2 | 95% | 250mg |
$30.0 | 2025-02-24 | |
1PlusChem | 1P024HHV-1g |
2-(3-Butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2828446-46-2 | 95% | 1g |
$68.00 | 2024-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTX374-5g |
2-(3-butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2828446-46-2 | 95% | 5g |
¥1927.0 | 2024-04-20 | |
Ambeed | A1631471-1g |
2-(3-Butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2828446-46-2 | 95% | 1g |
$85.0 | 2025-02-24 | |
Ambeed | A1631471-25g |
2-(3-Butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2828446-46-2 | 95% | 25g |
$1040.0 | 2025-02-24 | |
abcr | AB587675-5g |
2-(3-Butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; . |
2828446-46-2 | 5g |
€484.20 | 2024-07-20 |
2-(3-Butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
2-(3-Butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報
Compound CAS No. 2828446-46-2: 2-(3-Butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The compound with CAS No. 2828446-46-2, known as 2-(3-Butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a highly specialized organoborane derivative. This compound has garnered significant attention in the fields of organic synthesis and materials science due to its unique structural properties and versatile reactivity. The molecule combines a boron-containing ring system with a substituted phenyl group, making it a valuable intermediate in the synthesis of advanced materials and pharmaceutical compounds.
Dioxaborolane derivatives like this compound are known for their stability and reactivity under specific conditions. Recent studies have highlighted their potential in catalytic processes and as precursors for the synthesis of functional materials. The presence of the butoxy and chloro substituents on the phenyl ring introduces additional functionality, enabling this compound to participate in a wide range of chemical transformations. Researchers have explored its use in cross-coupling reactions, where it serves as a boron-based coupling partner for aromatic systems.
The synthesis of 2-(3-Butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the reaction of a substituted phenylboronic acid with an appropriate alkylating agent under controlled conditions. This compound's stability and ease of handling make it a preferred choice for large-scale production in industrial settings.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Studies using density functional theory (DFT) have revealed that the dioxaborolane ring system exhibits unique electronic properties that facilitate its participation in various nucleophilic and electrophilic reactions. These findings have opened new avenues for its application in drug discovery and material design.
In terms of applications, this compound has shown promise in the development of advanced polymers and optoelectronic materials. Its ability to undergo controlled polymerization under mild conditions makes it an attractive candidate for the synthesis of high-performance polymers with tailored properties. Additionally, its role as an intermediate in the synthesis of biologically active compounds has been explored in recent pharmacological studies.
The chloro substituent on the phenyl ring further enhances its utility by allowing for selective substitution reactions. This feature has been exploited in the synthesis of heterocyclic compounds and bioactive molecules. Recent research has demonstrated that this compound can serve as a versatile building block for constructing complex molecular architectures with potential applications in medicinal chemistry.
In conclusion, CAS No. 2828446-46-2, or 2-(3-Butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a multifaceted compound with significant potential across various chemical disciplines. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop innovative materials and therapeutic agents. As ongoing studies continue to uncover new applications and mechanisms of action for this compound, its role in modern chemistry is expected to grow even further.
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